molecular formula C20H17NO B1193286 Osteosarcoma-IN-D15

Osteosarcoma-IN-D15

Cat. No.: B1193286
M. Wt: 287.36
InChI Key: OJOYQEDRRZUUMP-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Osteosarcoma-IN-D15 is a novel investigational compound under preclinical development for the treatment of osteosarcoma. Preclinical studies indicate that this compound may inhibit LRRC15-mediated pathways, such as extracellular matrix remodeling or tumor-stromal interactions, thereby suppressing metastasis and enhancing chemotherapy sensitivity . Its mechanism distinguishes it from conventional cytotoxic agents, positioning it as a promising targeted therapy. Current research focuses on optimizing pharmacokinetics and validating efficacy in animal models.

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.36

IUPAC Name

(E)-1-(4-aminophenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one

InChI

InChI=1S/C20H17NO/c1-14-6-7-15(19-5-3-2-4-18(14)19)10-13-20(22)16-8-11-17(21)12-9-16/h2-13H,21H2,1H3/b13-10+

InChI Key

OJOYQEDRRZUUMP-JLHYYAGUSA-N

SMILES

NC1=CC=C(C(/C=C/C2=CC=C(C)C3=C2C=CC=C3)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Osteosarcoma IN-D15;  Osteosarcoma-IN D15;  Osteosarcoma-IN-D15

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Osteosarcoma-IN-D15 with established and emerging osteosarcoma therapies, emphasizing mechanisms, efficacy, and limitations.

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Mechanism of Action Clinical Efficacy (Survival/Response) Common Adverse Effects Development Stage
This compound LRRC15 inhibition (hypothesized) Preclinical: Reduces metastasis in xenografts Under investigation Preclinical
MAP Regimen Cytotoxic (methotrexate, doxorubicin, cisplatin) 5-year survival: ~60–70% in localized disease Myelosuppression, nephrotoxicity Standard first-line therapy
Ifosfamide DNA alkylation Response rate: 20–30% in relapsed cases Neurotoxicity, hemorrhagic cystitis Second-line therapy
LRRC15 ADC Antibody-drug conjugate targeting LRRC15 Preclinical: Tumor regression in PDX models Not reported Preclinical
DPA Biomineralization induction, osteoclast inhibition Preclinical: Suppresses primary and metastatic growth Limited data Experimental

Comparison with Traditional Chemotherapies

  • MAP Regimen : The MAP regimen remains the backbone of osteosarcoma treatment, achieving 60–70% 5-year survival in localized disease. However, its efficacy drops to <30% in metastatic or recurrent settings, with significant toxicity (e.g., cardiotoxicity from doxorubicin) . This compound’s targeted approach may complement MAP by addressing chemoresistance mechanisms linked to LRRC15 overexpression .
  • Ifosfamide : Used in relapsed cases, ifosfamide shows modest response rates (20–30%) but severe side effects like neurotoxicity . This compound’s LRRC15 inhibition could offer a safer profile, though direct comparisons are pending.

Comparison with Targeted Therapies

  • LRRC15 ADC: Preclinical LRRC15-targeted antibody-drug conjugates (ADCs) demonstrate tumor regression in patient-derived xenografts (PDX), suggesting synergy with this compound . However, ADCs carry risks of off-target toxicity, whereas this compound’s small-molecule design may improve tissue penetration.
  • DPA: This experimental agent inhibits osteosarcoma growth via biomineralization, showing efficacy in 143B cell line models .

Comparison with Immunotherapies

This compound’s LRRC15 inhibition might modulate the tumor microenvironment to enhance immune responses, analogous to RBM15’s role in immune cell interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Osteosarcoma-IN-D15
Reactant of Route 2
Reactant of Route 2
Osteosarcoma-IN-D15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.